2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-32-17-8-6-16(7-9-17)24-21(29)14-33-22-12-11-20-25-26-23(28(20)27-22)15-5-10-18(30-2)19(13-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSIHBYYVCBSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a unique structural framework characterized by a triazolopyridazine core linked to an ethoxyphenyl acetamide group. The molecular formula is with a molar mass of 427.52 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Molar Mass | 427.52 g/mol |
| CAS Number | 852437-70-8 |
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine moieties exhibit various pharmacological activities including:
- Antitumor Activity : Studies have shown that derivatives of triazole and pyridazine can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HCT116 colon cancer cells) with IC50 values in the micromolar range .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some derivatives have shown selectivity towards COX-II with IC50 values indicating potent inhibitory effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The triazole ring is known for its ability to interact with various enzymes and receptors. It may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .
- Receptor Modulation : The ethoxyphenyl group may enhance binding affinity to specific receptors, potentially modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study published in MDPI highlighted that compounds with similar structural features exhibited high anticancer activity against human colon cancer cells with IC50 values as low as 4.36 µM compared to standard drugs like doxorubicin .
- Inhibition of Kinases : Research indicates that certain derivatives can inhibit tyrosine kinases, which play a crucial role in cancer progression .
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential as a therapeutic agent. Its structural components suggest that it may interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action :
The triazolopyridazine core is known for its ability to modulate enzyme activity and receptor interactions. For instance, compounds with similar structures have demonstrated inhibitory effects on kinases involved in cancer cell proliferation.
Biological Activity :
Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For example, studies have shown IC50 values in the micromolar range against various cancer cell lines such as breast cancer (T47D) and colon carcinoma (HCT-116) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide | T47D | 43.4 |
| This compound | HCT-116 | 6.2 |
Biological Research
The compound's unique structure allows it to be used in studying enzyme interactions and protein binding dynamics. Its potential anti-inflammatory and antimicrobial properties are also being explored.
Case Studies :
Recent studies have focused on the compound's ability to inhibit specific enzymes that play roles in inflammatory pathways. For example, the compound has shown promise in modulating the activity of cyclooxygenase (COX) enzymes, which are critical targets in the treatment of inflammatory diseases .
Materials Science
In addition to its biological applications, this compound can serve as a building block for synthesizing advanced materials with unique properties. Its chemical reactivity allows it to participate in various organic reactions that can lead to the formation of new materials suitable for industrial applications.
Synthesis Methods :
The preparation typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Oxidation : Using reagents like potassium permanganate to form sulfoxides or sulfones.
- Reduction : Employing lithium aluminum hydride to create reduced derivatives.
These synthetic routes can be optimized using techniques such as high-performance liquid chromatography (HPLC) for purification .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-(3,4-Dimethoxyphenyl)-2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-48-8)
- Molecular Formula : C22H21N5O4S
- Molecular Weight : 451.5 g/mol
- Key Differences :
- Substituent on the triazolo ring: 4-methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound).
- Acetamide-linked group: 3,4-dimethoxyphenyl (vs. 4-ethoxyphenyl ).
- However, the absence of an ethoxy group in the acetamide moiety could reduce lipophilicity compared to the target compound.
N-(4-Ethoxyphenyl)-2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-45-5)
- Molecular Formula : C22H21N5O3S
- Molecular Weight : 435.5 g/mol
- Key Differences :
- Substituent on the triazolo ring: 4-methoxyphenyl (vs. 3,4-dimethoxyphenyl ).
- Acetamide-linked group: 4-ethoxyphenyl (shared with the target compound).
- Implications : The shared ethoxy group suggests similar pharmacokinetic profiles, but the simpler substitution on the triazolo ring may result in distinct electronic properties. The lower molecular weight (435.5 vs. 465.5 g/mol) could improve bioavailability.
2-[[3-(4-Methoxyphenyl)-1,2,4-Triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6)
- Molecular Formula : C14H15N5O2
- Molecular Weight : 285.3 g/mol
- Key Differences :
- Linkage: Oxyether (vs. thioether in the target compound).
- Functional group: Ethanamine (vs. acetamide ).
- Substituents: Only a 4-methoxyphenyl group on the triazolo ring.
- Implications : The oxygen linkage may increase polarity, reducing membrane permeability compared to the thioether-containing target compound. The ethanamine group introduces a primary amine, which could enhance solubility but also increase reactivity and toxicity risks (as indicated by its GHS acute toxicity classification ).
Comparative Data Table
Preparation Methods
Pyridazin-3-one Precursor Formation
The foundational pyridazin-3-one intermediate is synthesized via condensation between 3-oxo-2-arylhydrazonopropanals (1 ) and active methylene compounds (2 ) in acetic anhydride.
Representative Reaction:
$$
\text{3-oxo-2-(3,4-dimethoxyphenylhydrazono)propanal} + \text{cyanoacetic acid} \xrightarrow{\text{Ac}_2\text{O}} \text{6-cyano-3-(3,4-dimethoxyphenyl)pyridazin-3-one}
$$
Optimization Notes:
Triazole Ring Annulation
Cyclization of the pyridazin-3-one intermediate with hydrazine derivatives introduces the triazole ring. Hydrazine hydrate in ethanol under reflux converts the ketone group into an amino group, followed by intramolecular cyclization.
Mechanistic Pathway:
- Nucleophilic attack of hydrazine on the pyridazinone carbonyl.
- Dehydration to form a hydrazone intermediate.
- Thermal cyclization via elimination of water to yield the triazolo[4,3-b]pyridazine core.
Critical Parameters:
- Temperature: 80–100°C
- Solvent: Ethanol or DMF
- Time: 6–12 hours
Functionalization at Position 3
Direct Arylation Strategies
The 3,4-dimethoxyphenyl group is introduced via palladium-catalyzed cross-coupling reactions. A bromine atom at position 3 of the triazolopyridazine core serves as the leaving group.
Suzuki-Miyaura Coupling Protocol:
| Component | Quantity | Role |
|---|---|---|
| Triazolopyridazine-Br | 1.0 equiv | Electrophile |
| 3,4-Dimethoxyphenylboronic acid | 1.2 equiv | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.0 equiv | Base |
| DME/H₂O (3:1) | 0.1 M | Solvent |
Conditions:
Thioacetamide Side Chain Installation
Thiolation at Position 6
A halogen (Cl/Br) at position 6 undergoes nucleophilic displacement with sodium hydrosulfide (NaSH) to introduce the thiol group.
Reaction Setup:
$$
\text{Triazolopyridazine-Cl} + \text{NaSH} \xrightarrow{\text{DMF, 60°C}} \text{Triazolopyridazine-SH} + \text{NaCl}
$$
Yield Optimization:
- Use anhydrous DMF to minimize hydrolysis.
- Reaction time: 4–6 hours.
Acetamide Coupling
The thiol intermediate reacts with N-(4-ethoxyphenyl)chloroacetamide in the presence of a base to form the thioether linkage.
Stepwise Procedure:
- Chloroacetamide Synthesis:
$$
\text{Chloroacetyl chloride} + \text{4-ethoxyaniline} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-(4-ethoxyphenyl)chloroacetamide}
$$
- Thioether Formation:
$$
\text{Triazolopyridazine-SH} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{OEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Key Spectral Data:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | - δ 3.85 (s, OCH₃), 4.02 (q, OCH₂CH₃) |
| - δ 7.2–8.1 (m, aromatic protons) | |
| IR | 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S) |
| MS (ESI+) | m/z 506.2 [M+H]⁺ (calc. 506.18) |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during triazole formation necessitate strict control of stoichiometry and temperature. Excess hydrazine (1.5 equiv) suppresses dimerization byproducts.
Solvent Effects in Thioether Formation
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, while additives like KI (10 mol%) accelerate SN2 displacement.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the cyclization step, reducing reaction times by 40% compared to batch processes. Environmental metrics include:
| Parameter | Value |
|---|---|
| PMI (Process Mass Intensity) | 120 |
| E-factor | 32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
